molecular formula C18H21NO4 B5371756 3-(AZOCANE-1-CARBONYL)-8-METHOXY-2H-CHROMEN-2-ONE

3-(AZOCANE-1-CARBONYL)-8-METHOXY-2H-CHROMEN-2-ONE

Cat. No.: B5371756
M. Wt: 315.4 g/mol
InChI Key: BSWQMGDPUPLXET-UHFFFAOYSA-N
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Description

3-(AZOCANE-1-CARBONYL)-8-METHOXY-2H-CHROMEN-2-ONE is a chemical compound with the molecular formula C18H21NO4 and a molecular weight of 315.36 g/mol . This compound is part of the chromen-2-one family, which is known for its diverse biological activities and applications in various fields.

Properties

IUPAC Name

3-(azocane-1-carbonyl)-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-22-15-9-7-8-13-12-14(18(21)23-16(13)15)17(20)19-10-5-3-2-4-6-11-19/h7-9,12H,2-6,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWQMGDPUPLXET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200139
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(AZOCANE-1-CARBONYL)-8-METHOXY-2H-CHROMEN-2-ONE typically involves the reaction of azocane-1-carbonyl chloride with 8-methoxy-2H-chromen-2-one under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(AZOCANE-1-CARBONYL)-8-METHOXY-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

3-(AZOCANE-1-CARBONYL)-8-METHOXY-2H-CHROMEN-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(AZOCANE-1-CARBONYL)-8-METHOXY-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(AZOCANE-1-CARBONYL)-8-METHOXY-2H-CHROMEN-2-ONE is unique due to its specific structural features, such as the presence of both azocane and chromen-2-one moieties. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .

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